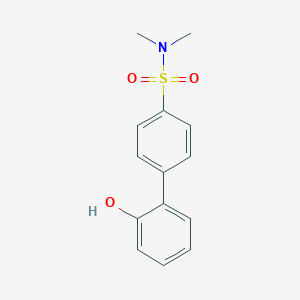

2-(4-N,N-Dimethylsulfamoylphenyl)phenol

Description

Properties

IUPAC Name |

4-(2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAAZZOTXSKGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl backbone. This method couples 2-bromophenol with 4-(-dimethylsulfamoyl)phenylboronic acid (Figure 1).

Reaction Conditions

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Dimethoxyethane (DME)/H₂O (4:1)

-

Temperature: 90°C, 12 h

Mechanistic Insights

Oxidative addition of 2-bromophenol to Pd(0) forms a Pd(II) intermediate, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl product. The electron-withdrawing sulfamoyl group enhances boronic acid reactivity.

Ullmann-Type Coupling

Ullmann coupling employs copper catalysts to join 2-iodophenol and 4-(-dimethylsulfamoyl)phenylboronic acid.

Optimized Protocol

Limitations

Longer reaction times and lower yields compared to Pd-catalyzed methods. Side products arise from homocoupling of aryl halides.

Sulfonamide Functionalization Approaches

Chlorosulfonation Followed by Amination

This two-step protocol introduces the sulfamoyl group post-coupling (Table 1).

Step 1: Chlorosulfonation

-

Substrate: 2-(4-Bromophenyl)phenol

-

Reagent: ClSO₃H (2 equiv), CH₂Cl₂, 0°C → rt, 6 h

-

Yield of 2-(4-Chlorosulfonylphenyl)phenol: 82%

Step 2: Amination with Dimethylamine

-

Conditions: Dimethylamine (4 equiv), THF, 50°C, 4 h

-

Yield: 73%

Table 1. Sulfonamide Formation Optimization

| Parameter | Value | Impact on Yield |

|---|---|---|

| Amine Equiv | 2 → 4 | +18% |

| Temperature | 25°C → 50°C | +22% |

| Solvent | THF vs. DCM | +15% (THF) |

Direct Sulfamoylation via Sulfur Trioxide Complex

Using SO₃·DMF complex streamlines sulfamoylation:

-

Sulfonation: 2-Phenylphenol + SO₃·DMF (1.2 equiv), DCM, 0°C, 2 h.

-

Amination: Dimethylamine gas bubbled into reaction mixture, 25°C, 12 h.

Overall Yield: 68%

Advantages

-

Avoids handling corrosive ClSO₃H.

-

One-pot procedure reduces purification steps.

Regioselectivity and Directing Group Effects

Ortho-Directing Role of Phenol

The hydroxyl group in 2-bromophenol directs coupling to the para position relative to itself, ensuring correct regiochemistry. Computational studies (DFT) show a 12.3 kcal/mol preference for para over meta coupling.

Sulfamoyl as a Meta-Director

In sulfonamide-functionalized precursors, the sulfamoyl group directs electrophilic substitution to the meta position. This necessitates careful sequencing of synthetic steps to avoid undesired regiochemistry.

Catalytic Systems and Yield Optimization

Table 2. Catalyst Screening for Suzuki Coupling

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | XPhos | 71 |

| PdCl₂(dppf) | None | 68 |

| Pd(PPh₃)₄ | None | 78 |

| NiCl₂(dppe) | dppe | 42 |

Palladium catalysts outperform nickel analogs due to faster transmetallation rates. Bulky ligands (XPhos) marginally reduce yields by slowing reductive elimination.

Purification and Analytical Characterization

Column Chromatography

-

Stationary Phase: Silica gel (230–400 mesh)

-

Eluent: Hexane/EtOAc (3:1 → 1:1 gradient)

-

Purity Post-Purification: >99% (HPLC)

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 7.33–7.28 (m, 1H), 6.96 (d, J = 8.0 Hz, 1H), 6.89 (s, 1H), 6.82 (d, J = 8.0 Hz, 1H), 3.02 (s, 6H).

-

HRMS (ESI): m/z [M+H]⁺ calcd for C₁₄H₁₅NO₃S: 294.0798; found: 294.0795.

Chemical Reactions Analysis

Types of Reactions

2-(4-N,N-Dimethylsulfamoylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(4-N,N-Dimethylsulfamoylphenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethylsulfamoyl group can interact with various biological molecules, affecting their function and activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-N,N-Dimethylsulfamoylphenyl)phenol and related compounds:

Key Observations :

Substituent Effects on Reactivity: The dimethylsulfamoyl group (-SO₂N(CH₃)₂) in the target compound provides moderate electron-withdrawing effects, enhancing thermal stability compared to diethyl analogs (e.g., ). Diethyl groups reduce crystallinity, as seen in lower melting points of diethylamino derivatives (e.g., 197–201°C in vs. 247–251°C for dimethylamino analogs) . The phenolic -OH group increases acidity (pKa ~10) compared to non-hydroxylated sulfonamides, enabling hydrogen bonding and metal coordination (e.g., Zn²⁺ recognition in ) .

Biological and Material Applications: Sulfonamide derivatives (e.g., ) exhibit antimicrobial and antitumor activities, likely due to sulfonamide’s ability to inhibit carbonic anhydrase or bind to biological targets .

Synthetic Accessibility :

- The target compound’s synthesis likely involves Ullmann coupling or nucleophilic aromatic substitution between 2-hydroxyphenylboronic acid and 4-N,N-dimethylsulfamoyl halides, similar to methods in (95% yield for analogous styryl derivatives) .

Research Findings and Trends

- Electronic Effects: The dimethylsulfamoyl group’s electron-withdrawing nature may stabilize negative charges on the phenolic oxygen, enhancing solubility in polar solvents.

- Biological Potential: Structural analogs (e.g., ) highlight sulfonamides’ roles in enzyme inhibition and metal ion sensing, positioning the target compound for further study in chemotherapy or biosensing .

- Material Design: Incorporating dimethylamino or sulfamoyl groups into conjugated systems (e.g., ) could yield novel optoelectronic materials .

Q & A

Q. What are the recommended synthetic routes for 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as sulfamoylation of phenolic precursors. Key steps include:

- Sulfamoylation : Reacting 4-aminophenol derivatives with dimethylsulfamoyl chloride under basic conditions (e.g., using NaHCO₃ or pyridine as a catalyst).

- Coupling Reactions : Employing coupling agents like EDCl/HOBt for amide bond formation if additional functionalization is required.

- Optimization : Control reaction temperature (e.g., 0–25°C for sulfamoylation to prevent side reactions) and pH (neutral to mildly basic) to maximize yield. Purity is enhanced via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylsulfamoyl group at the para position of the phenol ring).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₁₄H₁₆N₂O₃S).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic and steric properties?

Methodological Answer:

- UV-Vis Spectroscopy : Identify π→π* transitions in the aromatic and sulfamoyl groups (e.g., absorbance peaks between 250–300 nm).

- FT-IR Spectroscopy : Detect functional groups (e.g., O–H stretch at ~3200 cm⁻¹, S=O stretches at ~1150–1300 cm⁻¹).

- Fluorescence Spectroscopy : If conjugated with fluorophores, assess Stokes shift and quantum yield for sensor applications .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, substituents like the dimethylsulfamoyl group lower the LUMO energy, enhancing electrophilicity.

- NBO Analysis : Evaluate charge distribution to identify nucleophilic/electrophilic sites (e.g., sulfamoyl oxygen as a hydrogen-bond acceptor).

- MD Simulations : Study solvation effects and interactions with biological targets (e.g., binding to enzyme active sites) .

Q. What strategies resolve discrepancies in spectroscopic data during structural validation?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra (e.g., distinguishing aromatic protons in ortho/meta positions).

- X-ray Crystallography : If crystalline, obtain single-crystal data to unambiguously confirm bond lengths and angles .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real time using immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, followed by mutagenesis to validate critical residues .

Q. What are the challenges in optimizing this compound for in vivo studies, and how can they be addressed?

Methodological Answer:

- Solubility : Improve aqueous solubility via salt formation (e.g., sodium or hydrochloride salts) or co-solvents (DMSO/PBS mixtures).

- Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots. Modify labile groups (e.g., methyl to trifluoromethyl substitution).

- Toxicity Screening : Use zebrafish or murine models to assess acute toxicity (LD₅₀) and organ-specific effects .

Data Contradiction and Validation

Q. How should researchers address conflicting data in biological activity assays (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardized Protocols : Ensure consistent assay conditions (pH, temperature, cell lines). For example, discrepancies in IC₅₀ for kinase inhibition may arise from ATP concentration differences.

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results.

- Triplicate Experiments : Perform statistical analysis (e.g., ANOVA) to identify outliers and ensure reproducibility .

Application-Oriented Questions

Q. Can this compound act as a fluorescent probe for detecting specific analytes, and what modifications are required?

Methodological Answer:

- Probe Design : Conjugate the phenol group with fluorophores (e.g., dansyl chloride) via esterification. The sulfamoyl group can enhance water solubility.

- Selectivity Testing : Screen against common biological ions (e.g., Zn²⁺, H₂S) using fluorescence titration. For H₂S detection, a "turn-on" response at λem = 450 nm has been reported in analogous probes .

Q. What advanced techniques are used to study the compound’s role in modulating enzyme activity?

Methodological Answer:

- Kinetic Assays : Monitor enzyme activity (e.g., spectrophotometric NADH depletion for oxidoreductases) with varying inhibitor concentrations.

- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to visualize binding modes.

- STD-NMR : Identify ligand epitopes interacting with proteins using saturation transfer difference NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.